molecular formula C8H4BrFN2O2 B1292436 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid CAS No. 885520-62-7

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1292436
CAS No.: 885520-62-7
M. Wt: 259.03 g/mol
InChI Key: CCPDJXSRIPZFSY-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and fluorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of 2-bromo-4-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the indazole core. The carboxylic acid group can then be introduced through subsequent reactions.

Another approach involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can facilitate the formation of the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize byproducts and improve yields.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can serve as a building block for the synthesis of novel pharmaceuticals.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Indazole derivatives can be incorporated into materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indazole-4-carboxaldehyde: This compound has a similar indazole core but with an aldehyde group instead of a carboxylic acid.

    Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: This ester derivative has a methyl ester group in place of the carboxylic acid.

    4-Fluoro-1H-indazole-3-carboxylic acid: This compound lacks the bromine substituent but retains the indazole core and carboxylic acid group.

Uniqueness

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDJXSRIPZFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646232
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-62-7
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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